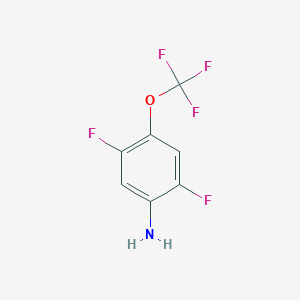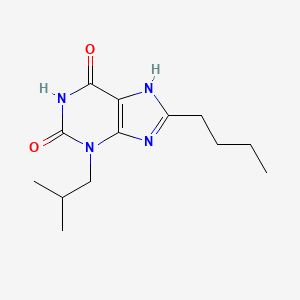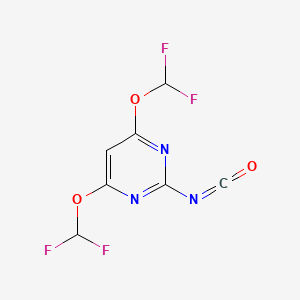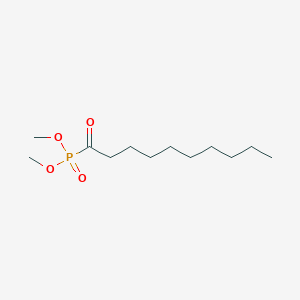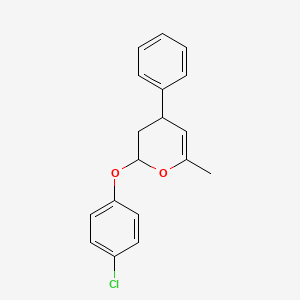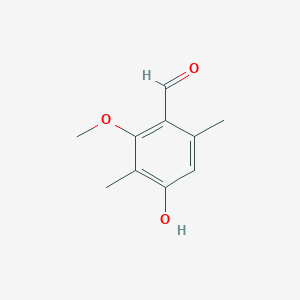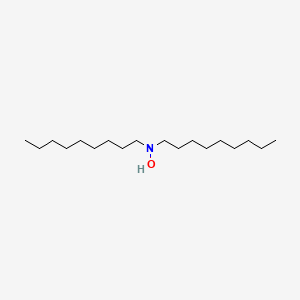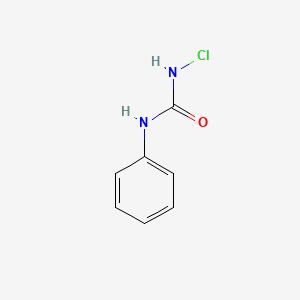![molecular formula C15H13NO3 B14295727 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid CAS No. 116628-15-0](/img/structure/B14295727.png)
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid is an organic compound that features a benzene ring substituted with a hydroxyphenyl group and an ethylideneamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid typically involves the condensation of 3-hydroxyacetophenone with 2-aminobenzoic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethylideneamino group can be reduced to an ethylamino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethylamino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethylideneamino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with the hydroxy group in the ortho position.
2-{(E)-[1-(4-Hydroxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with the hydroxy group in the para position.
2-{(E)-[1-(3-Methoxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid is unique due to the specific positioning of the hydroxy group, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and ethylideneamino groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
116628-15-0 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
2-[1-(3-hydroxyphenyl)ethylideneamino]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(11-5-4-6-12(17)9-11)16-14-8-3-2-7-13(14)15(18)19/h2-9,17H,1H3,(H,18,19) |
Clave InChI |
XZULGHKBZQRUPF-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1C(=O)O)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




